1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea
Description
1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea is a synthetic urea derivative characterized by a cycloheptyl group attached to one nitrogen of the urea moiety and a 4-(decyloxy)phenyl substituent on the other nitrogen. The compound’s structure combines a bulky alicyclic ring (cycloheptyl) with a long alkyl chain (decyloxy), conferring distinct physicochemical properties. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence crystallization behavior and molecular recognition in supramolecular chemistry .
Properties
Molecular Formula |
C24H40N2O2 |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-cycloheptyl-3-(4-decoxyphenyl)urea |
InChI |
InChI=1S/C24H40N2O2/c1-2-3-4-5-6-7-10-13-20-28-23-18-16-22(17-19-23)26-24(27)25-21-14-11-8-9-12-15-21/h16-19,21H,2-15,20H2,1H3,(H2,25,26,27) |
InChI Key |
BBIWHSCVGNAHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea typically involves the reaction of cycloheptylamine with 4-(decyloxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds via the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, potentially affecting their function. The cycloheptyl and decyloxyphenyl groups may influence the compound’s overall hydrophobicity and ability to interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Substituent Analysis
| Feature | 1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea | 1-Cyclohexyl-3-[4-(3-morpholin-4-yl-propoxy)phenyl]urea |
|---|---|---|
| R1 Group | Cycloheptyl (7-membered ring) | Cyclohexyl (6-membered ring) |
| R2 Group | Decyloxy (C10H21O) | 3-Morpholin-4-yl-propoxy (C3H6O linked to morpholine) |
| Molecular Weight | ~375.56 g/mol (estimated) | 361.48 g/mol |
| Key Functional Groups | Urea, long alkyl chain | Urea, morpholine (heterocyclic amine ether) |
Physicochemical Properties
- Cycloheptyl vs. This may reduce crystallization propensity or alter binding interactions in biological systems .
- Decyloxy vs. Morpholinyl-Propoxy: The decyloxy chain is highly lipophilic, likely increasing the compound’s logP value and membrane permeability. In contrast, the morpholinyl-propoxy group introduces polarity and hydrogen-bond acceptor/donor sites, enhancing solubility in polar solvents .
Hydrogen-Bonding and Crystal Packing
Urea derivatives typically form extended hydrogen-bond networks via N–H···O interactions. The decyloxy chain in 1-Cycloheptyl-3-[4-(decyloxy)phenyl]urea may disrupt these networks due to its hydrophobic nature, leading to less dense crystal packing. Conversely, the morpholinyl group in the analog could stabilize intermolecular interactions through additional hydrogen bonds with the urea moiety, as suggested by graph set analysis . Tools like Mercury CSD 2.0 could visualize these differences in packing motifs .
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